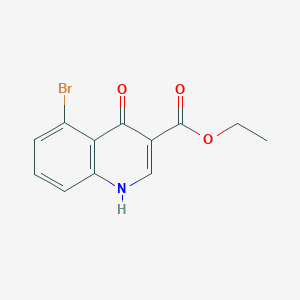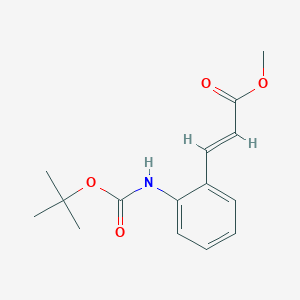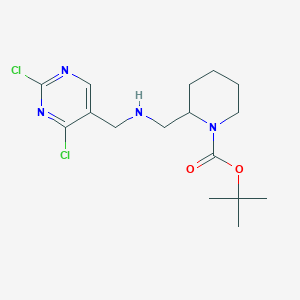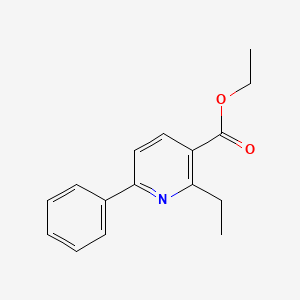
ethyl 5-bromo-4-oxo-1H-quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromo-4-oxo-1H-quinoline-3-carboxylate is a quinoline derivative known for its significant role in various chemical and biological applications. The compound features a quinoline core, which is a heterocyclic aromatic organic compound with a nitrogen atom at position 1. The presence of a bromine atom at position 5 and an ethyl ester group at position 3 enhances its reactivity and potential for diverse chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-bromo-4-oxo-1H-quinoline-3-carboxylate typically involves the bromination of 4-oxo-1H-quinoline-3-carboxylate. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
Formation of the quinoline core: This can be achieved through various methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Bromination: The quinoline derivative is then brominated using bromine or NBS.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-bromo-4-oxo-1H-quinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Substitution: Formation of 5-amino or 5-thio derivatives.
Reduction: Formation of 5-bromo-4-hydroxyquinoline-3-carboxylate.
Oxidation: Formation of quinoline N-oxides.
Scientific Research Applications
Ethyl 5-bromo-4-oxo-1H-quinoline-3-carboxylate has been extensively studied for its applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-4-oxo-1H-quinoline-3-carboxylate involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can inhibit enzymes by forming covalent bonds with nucleophilic residues in the active site, leading to the disruption of essential biological pathways. Additionally, it can intercalate into DNA, thereby inhibiting DNA replication and transcription.
Comparison with Similar Compounds
Ethyl 4-oxo-1H-quinoline-3-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-4-oxo-1H-quinoline-3-carboxylic acid: The absence of the ethyl ester group affects its solubility and reactivity.
4-Hydroxyquinoline: Different functional groups lead to distinct chemical and biological properties.
Uniqueness: Ethyl 5-bromo-4-oxo-1H-quinoline-3-carboxylate is unique due to the presence of both the bromine atom and the ethyl ester group, which confer enhanced reactivity and potential for diverse applications in chemical synthesis and biological research.
Properties
Molecular Formula |
C12H10BrNO3 |
|---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
ethyl 5-bromo-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)7-6-14-9-5-3-4-8(13)10(9)11(7)15/h3-6H,2H2,1H3,(H,14,15) |
InChI Key |
RBQFNRMBNAPRFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-[3,5-dihydroxy-7-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyphenyl] 3,4,5-trihydroxybenzoate](/img/structure/B12831529.png)

![3-(3-aminopropanoyl)-1-[(E)-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]imidazolidine-2,4-dione;hydrochloride](/img/structure/B12831554.png)

![2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)propanenitrile](/img/structure/B12831557.png)





![2-amino-N-[4-[4-[(2-aminoacetyl)amino]-2-nitrophenyl]sulfanyl-3-nitrophenyl]acetamide](/img/structure/B12831589.png)

